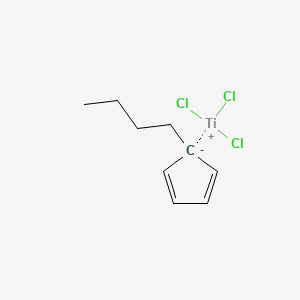

(N-Butylcyclopentadienyl)titanium trichloride

Description

(N-Butylcyclopentadienyl)titanium trichloride is a titanium-based organometallic compound featuring a cyclopentadienyl ligand substituted with an n-butyl group. This compound is part of the broader class of metallocene derivatives, which are pivotal in catalysis, particularly in olefin polymerization. Titanium trichloride derivatives are known for their Lewis acidity and role in Ziegler-Natta catalysis, though ligand modifications (e.g., n-butyl substitution) can alter solubility, stability, and reactivity .

Properties

Molecular Formula |

C9H13Cl3Ti |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

5-butylcyclopenta-1,3-diene;trichlorotitanium(1+) |

InChI |

InChI=1S/C9H13.3ClH.Ti/c1-2-3-6-9-7-4-5-8-9;;;;/h4-5,7-8H,2-3,6H2,1H3;3*1H;/q-1;;;;+4/p-3 |

InChI Key |

ZXZVRIUAEPNCTP-UHFFFAOYSA-K |

Canonical SMILES |

CCCC[C-]1C=CC=C1.Cl[Ti+](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-Butylcyclopentadienyl)titanium trichloride typically involves the reaction of cyclopentadienyl derivatives with titanium tetrachloride. One common method includes the reaction of N-butylcyclopentadienyl lithium with titanium tetrachloride. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the product.

Industrial Production Methods

Industrial production of (N-Butylcyclopentadienyl)titanium trichloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(N-Butylcyclopentadienyl)titanium trichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.

Reduction: Reduction reactions can convert it to lower oxidation state titanium species.

Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or phosphines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as zinc powder or cobaltocene are often used.

Substitution: Ligands like trimethylphosphine can be used for substitution reactions.

Major Products Formed

Oxidation: Higher oxidation state titanium compounds.

Reduction: Polymeric titanium(III) derivatives.

Substitution: Various substituted titanium complexes depending on the ligands used.

Scientific Research Applications

(N-Butylcyclopentadienyl)titanium trichloride has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polymers.

Biology: Research is ongoing into its potential use in biological systems, although its applications are currently limited.

Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new drugs.

Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (N-Butylcyclopentadienyl)titanium trichloride involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound can coordinate with electron-rich species, thereby activating them for subsequent reactions. This property is particularly useful in catalysis, where it can enhance the rate and selectivity of chemical transformations.

Comparison with Similar Compounds

Key Observations :

- Chloride Count : Trichloride derivatives (e.g., cyclopentadienyltitanium trichloride) exhibit greater Lewis acidity compared to dichlorides (e.g., bis(n-butyl-Cp)TiCl₂), enhancing their catalytic activity in polymerization .

- Ligand Effects: The n-butyl substituent improves solubility in nonpolar solvents compared to unsubstituted Cp ligands, as seen in zirconium analogs .

- Metal Center : Zirconium analogs (e.g., n-butyl-CpZrCl₃) are bulkier and less electrophilic than titanium analogs, often leading to altered polymerization kinetics .

Catalytic Performance

- Olefin Polymerization : Titanium trichlorides with Cp ligands are foundational in Ziegler-Natta systems. The n-butyl substituent may enhance stereoregularity in polyolefins by modifying the catalyst’s active site geometry .

- Efficiency : Bis(n-butyl-Cp)TiCl₂ (CAS 79269-71-9) shows lower activity than trichloride derivatives due to reduced electrophilicity, highlighting the critical role of chloride count .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.